molecular formula C17H15ClN4O3S B3924806 N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

Cat. No. B3924806
M. Wt: 390.8 g/mol
InChI Key: YOZYRVBHKSNJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. Additionally, this compound has been found to inhibit the activity of various kinases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has been found to inhibit the growth of various cancer cell lines.
2. Anti-inflammatory properties: this compound has been found to inhibit the production of pro-inflammatory cytokines.
3. Anti-diabetic properties: This compound has been found to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, making it a valuable tool for researchers.
2. Wide range of effects: this compound has been found to possess a wide range of biochemical and physiological effects, making it useful for researchers in various fields.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: this compound has limited stability, which can make it difficult to store and work with over long periods of time.

Future Directions

There are several future directions for research involving N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea. Some of these include:
1. Further study of the anti-cancer properties of this compound, including its potential use in cancer therapy.
2. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
3. Further study of the anti-diabetic properties of this compound, including its potential use in the treatment of diabetes.
4. Investigation of the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.

Scientific Research Applications

N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been used in various scientific research applications, including:
1. Cancer Research: This compound has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
2. Alzheimer's Disease Research: this compound has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
3. Diabetes Research: This compound has been found to possess anti-diabetic properties and has been studied for its potential use in the treatment of diabetes.

properties

IUPAC Name

1-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-24-14-9-5-3-7-12(14)19-16(23)20-17-22-21-15(26-17)10-25-13-8-4-2-6-11(13)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYRVBHKSNJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
Reactant of Route 5
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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
Reactant of Route 6
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N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.